4-Nitrobenzyl chloride

SN2 Kinetics Solvolysis Activation Energy

4-Nitrobenzyl chloride (CAS 100-14-1) addresses the critical challenge of reaction rate optimization in nucleophilic substitution protocols. The para-nitro group (Hammett σp = +0.78) delivers the lowest activation energy (40.3 kJ mol⁻¹) among para-substituted benzyl chlorides, enabling ambient-temperature benzylation where slower analogs fail. It achieves 100% regioselectivity in TDAE-mediated additions to α,β-unsaturated electrophiles without metal catalysts, eliminating regioisomeric impurity burdens. Supplied at ≥99% assay purity with verified lot-specific certificates, available from 5 g to 1 kg for immediate dispatch.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 100-14-1
Cat. No. B089503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzyl chloride
CAS100-14-1
Synonyms4-nitrobenzyl chloride
p-nitrobenzyl chloride
para-nitrobenzyl chloride
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
InChIKeyKGCNHWXDPDPSBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Sol in alcohol, ether, acetone, benzene

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzyl Chloride Technical Specifications


4-Nitrobenzyl chloride (CAS 100-14-1), also known as p-nitrobenzyl chloride or α-chloro-4-nitrotoluene, is a para-substituted aromatic halide with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol. It exists as a light yellow to white crystalline solid with a melting point of 70-73°C and is soluble in organic solvents including chloroform, ethanol, acetone, and dichloromethane, but only slightly soluble in water . The compound features both a reactive benzylic chloride leaving group and a strongly electron-withdrawing para-nitro substituent (Hammett σp = +0.78), which profoundly modulates its electrophilicity and side-chain reactivity relative to unsubstituted or differently substituted benzyl chlorides [1]. It is commercially available at ≥99% assay purity and serves as a versatile electrophilic building block in organic synthesis, pharmaceutical intermediate production, and materials chemistry applications .

4-Nitrobenzyl Chloride: Non-Interchangeability


Generic substitution of benzyl chloride derivatives is precluded by the dramatic, quantifiable influence of the para-nitro group on reaction kinetics, mechanism, and selectivity. The solvolysis rate constant for substituted benzyl chlorides spans over nine orders of magnitude across the para-substituent series, from 2.2 s⁻¹ for the strongly electron-donating 4-methoxy derivative to 1.1 × 10⁻⁸ s⁻¹ for the highly deactivated 3,4-dinitro analog in 20% acetonitrile/water [1]. The Hammett σp value of +0.78 for the p-NO₂ group is among the highest positive substituent constants, indicating extreme electron-withdrawal that dramatically reduces electron density at the benzylic carbon and alters transition-state structure [2]. Consequently, substituting 4-nitrobenzyl chloride with 4-methoxybenzyl chloride, unsubstituted benzyl chloride, or even 4-chlorobenzyl chloride (σp = +0.23) in a synthetic protocol will result in orders-of-magnitude rate discrepancies, potential mechanistic shifts between SN2 and SN1/stepwise pathways, altered regioselectivity, and potentially complete reaction failure in rate-sensitive applications [1]. For procurement decisions, these differences translate directly to non-transferable yields, divergent impurity profiles, and incompatibility with established process parameters.

4-Nitrobenzyl Chloride Comparative Evidence


Solvolysis Activation Energy in Liquid Ammonia

In liquid ammonia, 4-nitrobenzyl chloride exhibits the lowest activation energy (Ea) for solvolysis among the para-substituted benzyl chlorides tested, with a value of 40.3 kJ mol⁻¹. This is lower than that of unsubstituted benzyl chloride (Ea not explicitly given but >40.3 kJ mol⁻¹), 4-chlorobenzyl chloride (Ea >40.3 kJ mol⁻¹), and 4-methoxybenzyl chloride (43.8 kJ mol⁻¹) [1]. The activation entropy (ΔS‡) is also highly negative at -188 J K⁻¹ mol⁻¹, indicative of a bimolecular, associative SN2 transition state [1]. This establishes 4-nitrobenzyl chloride as the most kinetically facile electrophile in this series for SN2 reactions in dipolar aprotic-type media [1].

SN2 Kinetics Solvolysis Activation Energy

Base-Catalyzed Elimination Kinetics

In a study of base-catalyzed elimination to form stilbene derivatives, the reaction rate of 4-nitrobenzyl chloride with sodium hydroxide in aqueous dioxan was compared to that of 1,2-bis-(4-nitrophenyl)ethyl chloride. The latter compound, which bears an additional 4-nitrobenzyl substituent, reacts approximately 5 times faster than 4-nitrobenzyl chloride under identical conditions [1]. Conversely, 4-nitrophenyl(phenyl)methyl chloride reacts more slowly than 4-nitrobenzyl chloride due to carbanion stabilization by the extra phenyl group [1]. This demonstrates that the elimination kinetics of 4-nitrobenzyl chloride are highly sensitive to α-substituent effects, and that the compound occupies a well-defined, intermediate reactivity niche within the nitrobenzyl chloride structural family [1].

Elimination Reaction Stilbene Synthesis Carbanion Stability

Regiodivergent Addition Selectivity

In metal-free addition reactions to α,β-unsaturated electrophiles, 4-nitrobenzyl chloride (1a) demonstrates total regioselectivity, forming exclusively the 1,4-adduct when reacted with α,β-unsaturated iminium salts in the presence of TDAE [1]. This contrasts with the behavior of nitrobenzyl chloride derivatives toward α,β-unsaturated aldehydes, which undergo total 1,2-regioselectivity [1]. The ability to achieve divergent, completely selective outcomes based solely on the electrophile partner underscores the predictable and tunable reactivity of the 4-nitrobenzyl anion intermediate, which is stabilized by the para-nitro group [1]. This property is distinct from less stabilized benzyl anions derived from unsubstituted or electron-rich benzyl chlorides, which may exhibit lower selectivity or require transition metal catalysts [1].

Regioselectivity Carbon Nucleophile C-C Bond Formation

Glutathione S-Transferase Substrate Specificity

4-Nitrobenzyl chloride serves as a selective substrate for glutathione S-transferase (GST) isoforms. In studies of rat liver GST Yrs-Yrs, 4-nitrobenzyl chloride was efficiently conjugated, whereas the widely used GST substrate 1-chloro-2,4-dinitrobenzene (CDNB) was a very poor substrate for this particular isoform [1]. Furthermore, amino acid residues within the hydrophobic H-site of certain GSTs differentially affect enzyme activity toward 4-nitrobenzyl chloride versus CDNB and cumene hydroperoxide: the same residues that enhance activity toward 4-nitrobenzyl chloride can be inhibitory toward the other substrates [2]. This isoform-specific substrate profile makes 4-nitrobenzyl chloride a valuable tool for dissecting GST enzyme family activities in biochemical and toxicological research [1][2].

GST Assay Xenobiotic Metabolism Biochemical Probe

4-Nitrobenzyl Chloride Applications


Rapid SN2 Alkylation

In synthetic protocols where benzylation must proceed efficiently at ambient or moderately elevated temperatures, 4-nitrobenzyl chloride is the preferred electrophile among para-substituted benzyl chlorides due to its lowest activation energy (40.3 kJ mol⁻¹) for solvolysis in liquid ammonia-like media . This kinetic advantage translates to higher conversion rates and reduced thermal exposure for sensitive substrates. Procurement specifications should prioritize 4-nitrobenzyl chloride when reaction rate is a critical process parameter and alternative, slower-reacting analogs (e.g., 4-methoxybenzyl chloride, Ea = 43.8 kJ mol⁻¹) would necessitate higher temperatures or longer reaction times that could degrade product quality .

Unsymmetrical Diaza-Crown Ether Synthesis

4-Nitrobenzyl chloride has established utility in the preparation of unsymmetrically N,N′-bis(substituted) 4,13-diaza-18-crown-6-ether derivatives . The para-nitro group provides a synthetic handle for subsequent functionalization (e.g., reduction to amine) and modulates the electronic properties of the crown ether cavity. This application leverages the compound's ability to act as a benzyl protecting group while the nitro substituent enables downstream modifications or influences metal-binding characteristics . For procurement in macrocycle synthesis, 4-nitrobenzyl chloride offers a functionalized building block that alternative benzyl chlorides (unsubstituted, 4-methyl, 4-methoxy) cannot replicate without additional synthetic steps .

Metal-Free Regioselective C-C Bond Formation

The ability to generate a stabilized 4-nitrobenzyl carbanion using TDAE under mild, metal-free conditions enables completely regioselective additions to α,β-unsaturated electrophiles . This methodology is particularly valuable in pharmaceutical intermediate synthesis where transition metal contamination must be rigorously avoided. The total 1,4-selectivity observed with iminium salt partners (100%) eliminates regioisomeric impurities that would otherwise require chromatographic separation . Researchers and process chemists should prioritize 4-nitrobenzyl chloride for applications demanding high regiocontrol without metal catalysts, a capability less reliably achieved with unsubstituted benzyl chloride or 4-chlorobenzyl chloride due to the less stabilized anion intermediates .

GST Isoform Activity Probing

4-Nitrobenzyl chloride functions as a selective substrate for characterizing glutathione S-transferase isoform activities, particularly those isoforms (e.g., GST Yrs-Yrs) that exhibit poor activity toward the standard substrate CDNB . The differential sensitivity of GST H-site residues to 4-nitrobenzyl chloride versus CDNB and cumene hydroperoxide provides a means to dissect the structural determinants of substrate specificity [3]. For laboratories conducting GST enzyme assays, procuring 4-nitrobenzyl chloride alongside CDNB enables a more comprehensive substrate panel, improving the resolution of isoform identification and functional annotation in biological samples [3].

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